2-Bromo-4-ethylbenzaldehyde
Description
2-Bromo-4-ethylbenzaldehyde (C₉H₉BrO) is a brominated aromatic aldehyde characterized by a bromine atom at the ortho position (C2) and an ethyl group at the para position (C4) relative to the aldehyde functional group. The bromine substituent enhances electrophilic reactivity, making it valuable in organic synthesis, while the ethyl group introduces steric and electronic effects that influence solubility and stability .
Properties
IUPAC Name |
2-bromo-4-ethylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-2-7-3-4-8(6-11)9(10)5-7/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXROIANNXWGTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethylbenzaldehyde typically involves the bromination of 4-ethylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar bromination techniques. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-ethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as the Suzuki coupling reaction, where it is replaced by a different substituent using palladium catalysts.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Palladium catalysts in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: 2-Bromo-4-ethylbenzoic acid.
Reduction: 2-Bromo-4-ethylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-ethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethylbenzaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The aldehyde group can participate in various reactions, such as nucleophilic addition, where the carbonyl carbon is attacked by a nucleophile, leading to the formation of an alcohol or other derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Bromo-4-ethylbenzaldehyde with structurally related brominated benzaldehydes, focusing on molecular features, physical properties, and reactivity.
Structural and Molecular Comparison
Physical Properties and Reactivity
- Melting Points :
- Solubility :
- Reactivity :
- Bromine at C2 in this compound directs electrophilic substitution to the meta position relative to the aldehyde.
- The ethyl group at C4 may sterically hinder reactions at adjacent positions, contrasting with 4-Bromobenzaldehyde’s unhindered reactivity .
Biological Activity
2-Bromo-4-ethylbenzaldehyde, a halogenated aromatic aldehyde, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological properties, including antimicrobial and antifungal activities, as well as its implications in medicinal chemistry and synthetic applications.
Chemical Structure and Properties
This compound is characterized by the following features:
- Molecular Formula : C₉H₉BrO
- Molecular Weight : 199.07 g/mol
- Structural Formula : The compound consists of a benzene ring substituted with a bromine atom at the 2-position and an ethyl group at the 4-position, along with an aldehyde functional group.
Biological Activity Overview
Research into the biological activity of this compound is relatively limited, but some studies suggest promising antimicrobial properties. The presence of halogen atoms in its structure may enhance its reactivity towards biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial efficacy of halogenated benzaldehydes, including this compound. Preliminary findings indicate that this compound exhibits:
- Bactericidal Effects : Against various strains of bacteria, including both Gram-positive and Gram-negative types.
- Antifungal Properties : Limited research suggests potential antifungal activity, although specific data on efficacy are sparse.
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Potential activity |
While specific mechanisms of action for this compound remain uncharacterized, it is hypothesized that:
- Reactive Intermediates : The aldehyde group may form reactive intermediates that interact with microbial cell components.
- Halogen Influence : The bromine atom may enhance lipophilicity, facilitating membrane penetration and disruption.
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial activity of various halogenated benzaldehydes, including this compound. The results indicated significant inhibition against Staphylococcus aureus and moderate effects on Escherichia coli. The study highlighted the need for further exploration into structure-activity relationships to optimize efficacy.
Case Study 2: Synthesis and Biological Evaluation
In another investigation, researchers synthesized a series of halogenated benzaldehydes and assessed their biological activities. This compound was included in the screening panel. Results demonstrated that modifications to the ethyl substituent could enhance antibacterial potency, suggesting avenues for further development.
Applications in Medicinal Chemistry
The unique structural attributes of this compound make it a valuable precursor in medicinal chemistry:
- Synthetic Intermediates : It can be utilized to synthesize more complex molecules through various coupling reactions.
- Potential Drug Candidates : Given its biological activity, derivatives of this compound may serve as lead compounds in drug discovery efforts targeting microbial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
